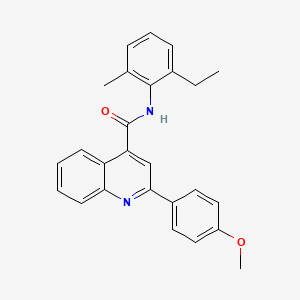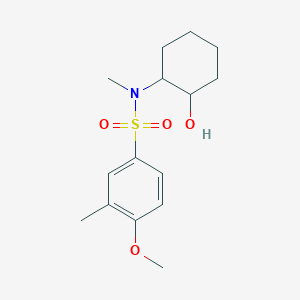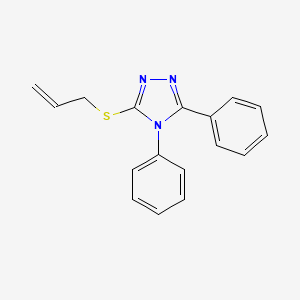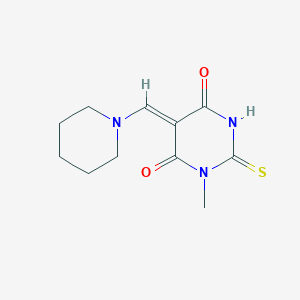![molecular formula C20H21NO2 B4773214 N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4773214.png)
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as URB597, is a potent inhibitor of the fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction.
Mecanismo De Acción
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids, including anandamide. Anandamide is a natural compound that binds to the same receptors as THC, the active ingredient in marijuana. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects. Anandamide also plays a role in regulating appetite, mood, and sleep.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects in animal models. In one study, this compound was found to increase the levels of anandamide in the brain and spinal cord, leading to analgesic effects. This compound was also found to reduce inflammation in the brain and spinal cord, suggesting its potential use in the treatment of neuroinflammatory diseases. In another study, this compound was found to increase the levels of dopamine in the brain, leading to anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one limitation is that this compound has a short half-life in vivo, which may limit its therapeutic potential. Moreover, this compound may have off-target effects on other enzymes or receptors, which may complicate its interpretation in some experiments.
Direcciones Futuras
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical studies, but its therapeutic potential in humans is still unclear. Future research should focus on the safety and efficacy of this compound in humans, including its pharmacokinetics and pharmacodynamics. Moreover, future research should explore the potential use of this compound in various diseases, including pain, anxiety, depression, and addiction. Finally, future research should investigate the mechanisms of action of this compound and its potential interactions with other drugs or therapies.
Aplicaciones Científicas De Investigación
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to produce analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-12-9-10-16(13(2)11-12)15(4)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-11,15H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMWZZWYTVOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=C(C3=CC=CC=C3O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B4773136.png)
![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)


![4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4773178.png)
![9-[(3-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773185.png)

![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)

